1-Cyclohexyl-2-aminomethyl-pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

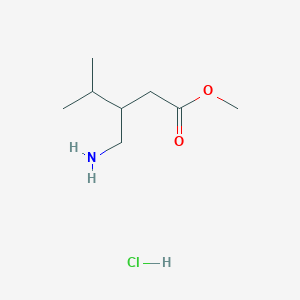

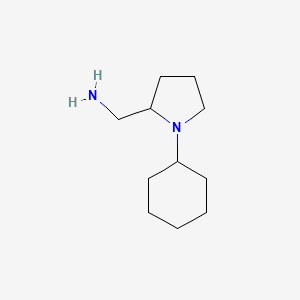

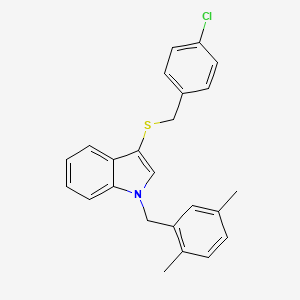

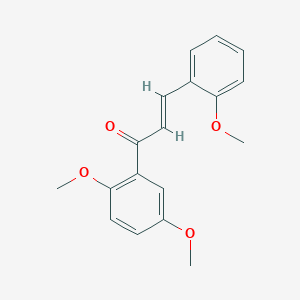

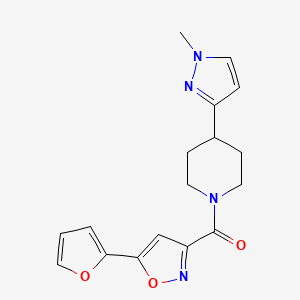

“1-Cyclohexyl-2-aminomethyl-pyrrolidine” is a chemical compound with the molecular formula C11H22N2 . It is a derivative of pyrrolidine and contains a cyclohexyl group and an aminomethyl group . Pyrrolidine alkaloids, to which this compound belongs, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Synthesis Analysis

The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

Pyrrolidine alkaloids possess a five-membered nitrogen-containing ring . This group of compounds has not been fully investigated, although numerous important alkaloids of this class have been recognized for their promising biological effects . The structure of “1-Cyclohexyl-2-aminomethyl-pyrrolidine” includes a cyclohexyl group and an aminomethyl group attached to the pyrrolidine ring .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine compounds are diverse and depend on the specific structure of the compound. Pyrrolidine compounds can be involved in a variety of chemical reactions due to their versatile reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Cyclohexyl-2-aminomethyl-pyrrolidine” include a molecular weight of 182.30600, a PSA of 29.26000, and a LogP of 2.38040 .Scientific Research Applications

Role in Drug Discovery

The pyrrolidine ring, which is a part of the “1-Cyclohexyl-2-aminomethyl-pyrrolidine” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Inhibitory Activity Toward Dipeptidyl Peptidase-4 (DPP4)

The compound “(S)-1-[(cyclohexylmethyl)glycyl]pyrrolidine-2-carbonitriles”, which is a derivative of “1-Cyclohexyl-2-aminomethyl-pyrrolidine”, has been evaluated for inhibitory activity toward dipeptidyl peptidase-4 (DPP4) . DPP4 is a serine exopeptidase belonging to the S9B protein family, which cuts X-proline dipeptides from the N-terminus of polypeptides .

Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts

Substituted chiral pyrrolidines, which include “1-Cyclohexyl-2-aminomethyl-pyrrolidine”, represent one of the most common heterocyclic structural motifs present in biologically active natural and synthetic compounds . This scaffold also plays a crucial role as a building block in organic synthesis and characterizes the structure of many ligands .

Role in Asymmetric Organocatalysis

Pyrrolidine-based organocatalysts, which can be derived from “1-Cyclohexyl-2-aminomethyl-pyrrolidine”, have emerged as a powerful tool for the facile construction of complex molecular architectures . A deeper knowledge of organocatalytic reaction mechanisms has been acquired, allowing for the fine-tuning of the structures of privileged catalysts or proposing completely new molecular entities that are able to efficiently catalyze these transformations .

Future Directions

The future directions for “1-Cyclohexyl-2-aminomethyl-pyrrolidine” and similar compounds involve further exploration of their biological activities and potential applications in pharmacotherapy . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “1-Cyclohexyl-2-aminomethyl-pyrrolidine” and similar compounds could be promising candidates for drug discovery and development.

properties

IUPAC Name |

(1-cyclohexylpyrrolidin-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c12-9-11-7-4-8-13(11)10-5-2-1-3-6-10/h10-11H,1-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZCSDNSXJJNLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCCC2CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

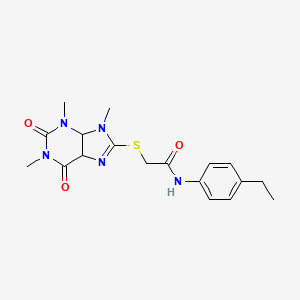

![2-[(3-Chlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2435116.png)

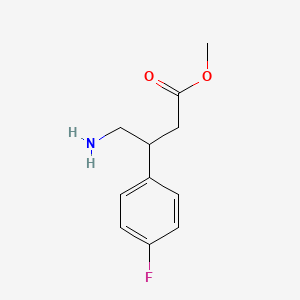

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-((3s,5s,7s)-adamantan-1-yl)urea](/img/structure/B2435118.png)